molecular formula C18H30ClNO2 B14582093 Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride CAS No. 61413-58-9

Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride

Cat. No.: B14582093
CAS No.: 61413-58-9
M. Wt: 327.9 g/mol
InChI Key: BWNCPAKAYPWKHY-UHFFFAOYSA-M
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Description

Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical and physical properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride typically involves the reaction of pyridine with an alkyl halide or alkyl sulfate. The reaction follows an SN2 mechanism, where the nucleophilic nitrogen atom of the pyridine attacks the electrophilic carbon atom of the alkyl halide or sulfate, resulting in the formation of the quaternary ammonium salt . The reaction is usually carried out at elevated temperatures (around 150°C) in the absence of a solvent .

Industrial Production Methods

Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride involves its interaction with cellular membranes and proteins. The positively charged pyridinium ion can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride is unique due to its long alkyl chain, which enhances its surfactant properties and makes it highly effective as an antimicrobial agent. This structural feature also contributes to its versatility in various industrial applications .

Properties

CAS No.

61413-58-9

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

pyridin-1-ium-1-ylmethyl dodecanoate;chloride

InChI

InChI=1S/C18H30NO2.ClH/c1-2-3-4-5-6-7-8-9-11-14-18(20)21-17-19-15-12-10-13-16-19;/h10,12-13,15-16H,2-9,11,14,17H2,1H3;1H/q+1;/p-1

InChI Key

BWNCPAKAYPWKHY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)OC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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